Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate
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Overview
Description
Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate is a chemical compound with the molecular formula C10H10Br2N2O4 and a molecular weight of 382.01 g/mol . It is a derivative of pyrazine, characterized by the presence of two bromine atoms and two ester groups. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate typically involves the bromination of pyrazine derivatives followed by esterification. One common method includes the bromination of pyrazine-2,5-dicarboxylic acid, followed by esterification with ethanol under acidic conditions . The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form diethyl pyrazine-2,5-dicarboxylate.
Oxidation Reactions: Oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Formation of substituted pyrazine derivatives.
Reduction: Formation of diethyl pyrazine-2,5-dicarboxylate.
Oxidation: Formation of pyrazine-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of novel materials with specific properties.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets. The bromine atoms and ester groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate is unique due to the presence of two bromine atoms and two ester groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C10H10Br2N2O4 |
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Molecular Weight |
382.01 g/mol |
IUPAC Name |
diethyl 3,6-dibromopyrazine-2,5-dicarboxylate |
InChI |
InChI=1S/C10H10Br2N2O4/c1-3-17-9(15)5-7(11)14-6(8(12)13-5)10(16)18-4-2/h3-4H2,1-2H3 |
InChI Key |
PEVXQDKZIBENER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=N1)Br)C(=O)OCC)Br |
Origin of Product |
United States |
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